molecular formula C10H18ClN3O B1530937 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1185295-14-0

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B1530937
CAS No.: 1185295-14-0
M. Wt: 231.72 g/mol
InChI Key: FSAWGLUNCKUWNJ-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C10H17N3O·HCl and a molecular weight of 231.73 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring and a piperidine moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the reaction of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring and piperidine moiety may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
  • 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their reactivity and applications .

Properties

IUPAC Name

5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAWGLUNCKUWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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